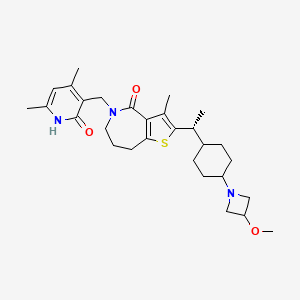
THP-PEG2-methyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THP-PEG2-methyl propionate is a compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It belongs to the PEG (polyethylene glycol) class and is utilized in the synthesis of PROTAC molecules . PROTACs are a novel class of drugs that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of THP-PEG2-methyl propionate involves the reaction of tetrahydropyranyl (THP) protected polyethylene glycol (PEG) with methyl propionate. The reaction typically occurs under mild conditions to preserve the integrity of the THP group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: THP-PEG2-methyl propionate primarily undergoes substitution reactions due to the presence of the THP and PEG groups. These reactions are facilitated by the nucleophilic nature of the PEG chain and the electrophilic nature of the methyl propionate group .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the PEG chain, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere .
Major Products Formed: The major products formed from the reactions of this compound are typically substituted PEG derivatives. These products retain the THP protection, which can be removed under acidic conditions to yield the free PEG derivatives .
Scientific Research Applications
THP-PEG2-methyl propionate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is used as a linker in the synthesis of PROTACs. These PROTACs are valuable tools for studying protein function and for developing new therapeutic agents .
Biology: In biology, this compound is used in the study of protein degradation pathways. By linking target proteins to E3 ubiquitin ligases, researchers can selectively degrade specific proteins and study their biological functions .
Medicine: In medicine, this compound-based PROTACs are being explored as potential therapeutic agents for a variety of diseases, including cancer and neurodegenerative disorders. These PROTACs offer a novel approach to drug development by targeting proteins that are traditionally considered "undruggable" .
Industry: In the industrial sector, this compound is used in the production of high-value chemicals and materials. Its ability to link different molecules makes it a valuable tool in the synthesis of complex chemical structures .
Mechanism of Action
THP-PEG2-methyl propionate exerts its effects by acting as a linker in PROTACs. The PROTACs contain two different ligands connected by the this compound linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds:
- THP-PEG2-acetic acid
- THP-PEG2-butyric acid
- THP-PEG2-valeric acid
Uniqueness: THP-PEG2-methyl propionate is unique among similar compounds due to its specific structure, which provides optimal spacing and flexibility for linking target proteins to E3 ubiquitin ligases. This makes it particularly effective in the synthesis of PROTACs, offering advantages in terms of stability and efficiency .
Properties
Molecular Formula |
C13H24O6 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl 3-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C13H24O6/c1-15-12(14)5-7-16-8-9-17-10-11-19-13-4-2-3-6-18-13/h13H,2-11H2,1H3 |
InChI Key |
MPIMGVLNNONIEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


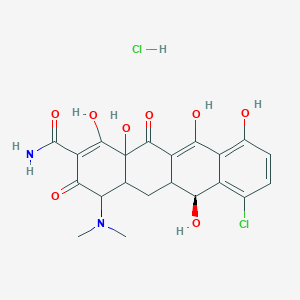
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
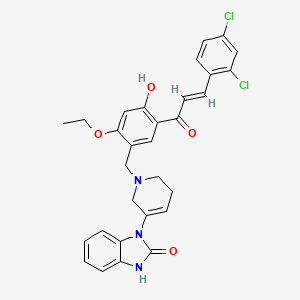
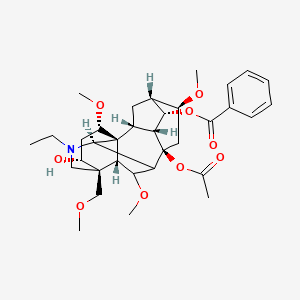
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
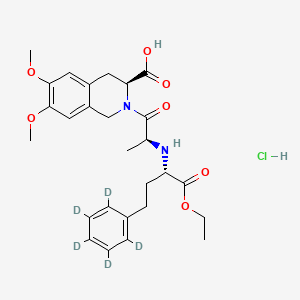

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
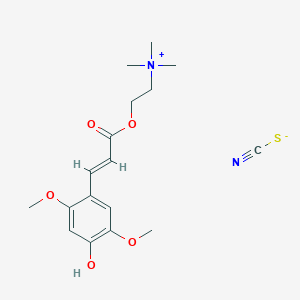

![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)
